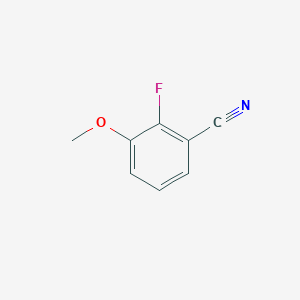

2-Fluoro-3-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZXEJOKWAFGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443635 | |

| Record name | 2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198203-94-0 | |

| Record name | 2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-3-methoxybenzonitrile CAS number

An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile (CAS: 198203-94-0): A Key Intermediate in Modern Synthesis

This compound, identified by its CAS Number 198203-94-0, is a highly functionalized aromatic building block of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its structure, featuring a strategically positioned fluorine atom, a methoxy group, and a reactive nitrile moiety on a benzene ring, offers a unique combination of electronic and steric properties. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[4] In this compound, the fluorine atom at the 2-position and the methoxy group at the 3-position exert powerful ortho-directing effects and influence the molecule's reactivity, making it a versatile precursor for complex molecular scaffolds.[5] The nitrile group serves as a valuable synthetic handle, readily convertible into amines, carboxylic acids, or various heterocyclic systems.

Physicochemical Properties and Spectroscopic Profile

Verifying the identity and purity of this compound is paramount before its use in any synthetic protocol. The following table summarizes its key physical and computed properties.

| Property | Value | Source |

| CAS Number | 198203-94-0 | [1][2][3] |

| Molecular Formula | C₈H₆FNO | [2][3] |

| Molecular Weight | 151.14 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=CC=CC(=C1F)C#N | [3] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity | >97% (typical commercial grade) | [2] |

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides definitive structural confirmation. Below are the expected spectral characteristics for verifying the integrity of the material.

-

¹H NMR (Proton NMR): The aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublet of doublets, triplets) will be influenced by both H-H and H-F coupling constants, providing clear evidence of the substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm.

-

¹³C NMR (Carbon NMR): Approximately eight distinct signals are expected. The nitrile carbon (C≡N) will be observed downfield (~115-120 ppm). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The methoxy carbon will appear around 56 ppm.

-

¹⁹F NMR (Fluorine NMR): A single resonance will be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[6] Additional key peaks will include C-O stretching for the methoxy group (~1250 cm⁻¹) and C-F stretching (~1100-1200 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 151.14, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₆FNO.[3]

Synthesis and Mechanistic Insights

While multiple synthetic routes exist for substituted benzonitriles, a common and reliable laboratory-scale method involves the dehydration of the corresponding aldoxime, which is synthesized from 2-fluoro-3-methoxybenzaldehyde. This two-step process is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis via Aldoxime Dehydration

Step 1: Synthesis of 2-Fluoro-3-methoxybenzaldehyde Oxime

-

In a 250 mL round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Once complete, reduce the ethanol volume under reduced pressure. The aqueous residue is then cooled in an ice bath to precipitate the oxime.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Dehydration to this compound

-

In a fume hood, combine the crude 2-fluoro-3-methoxybenzaldehyde oxime (1.0 eq) with a dehydrating agent such as acetic anhydride (2.0 eq) or phosphorus pentoxide. Acetic anhydride is often preferred for its ease of handling.

-

Heat the mixture gently (e.g., to 80-100 °C) with stirring for 1-2 hours. The reaction is typically exothermic and should be controlled carefully.

-

After cooling to room temperature, pour the reaction mixture cautiously into a beaker of ice water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution to remove acetic acid, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites. Understanding its reactivity profile allows for its strategic deployment in complex syntheses.

-

Nitrile Group Transformations: The cyano group is a linchpin for functional group interconversion.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-3-methoxybenzoic acid, a precursor for esters and amides.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to 2-fluoro-3-methoxybenzylamine, a key fragment for building bioactive molecules.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

-

-

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, although the ring is somewhat deactivated by the nitrile and fluorine. Friedel-Crafts reactions or halogenations can be achieved under specific conditions.

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is not as activated as in nitro-substituted systems, it can undergo SNAr reactions with potent nucleophiles under forcing conditions, allowing for the introduction of new functionalities at the 2-position.

Synthetic Utility Diagram

Caption: Key transformations of this compound.

Applications in Drug Discovery

The primary value of this compound lies in its application as a sophisticated building block for Active Pharmaceutical Ingredients (APIs).[7] Fluorinated aromatics are prevalent in many FDA-approved drugs.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, used extensively in oncology, feature substituted aromatic cores.[8] This benzonitrile can serve as the starting point for constructing heterocyclic scaffolds like quinazolines or pyrazolopyridines that mimic the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[8] The fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket, enhancing potency and selectivity.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Introducing fluorine at the 2-position can block what might otherwise be a site of metabolic vulnerability, thereby increasing the drug's half-life and bioavailability.

-

CNS-Active Agents: The lipophilicity of a molecule is a key determinant of its ability to cross the blood-brain barrier. Fluorine substitution can increase lipophilicity, making this building block attractive for the synthesis of novel therapeutics targeting the central nervous system.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive toxicological profile may not be available, data from closely related isomers provide a strong basis for a cautious approach.[9][10]

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact. Isomers are classified as skin and eye irritants.[9][10] |

| Handling | Handle in a well-ventilated fume hood. Avoid creating dust. | Isomers are classified as toxic if inhaled.[9][11] Avoid ingestion and direct contact. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation and contamination. Keep away from incompatible materials like strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |

Toxicity Note: Based on data for analogous compounds like 2-fluoro-3-methylbenzonitrile, this class of compounds can be toxic if swallowed, inhaled, or in contact with skin.[12] All handling should be performed with the assumption that the compound is hazardous.

References

-

ChemUniverse. This compound [P54509]. [Link]

-

PubChem. This compound | C8H6FNO | CID 10701985. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365. [Link]

-

PubChem. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359. [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

ACS Publications. Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. [Link]

-

National Science Review. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. ossila.com [ossila.com]

- 6. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. biosynth.com [biosynth.com]

- 11. 2-Fluoro-5-methoxybenzonitrile AldrichCPR 127667-01-0 [sigmaaldrich.com]

- 12. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: A Modern Building Block for Complex Synthesis

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile for Advanced Research

In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a cornerstone of modern molecular design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group provides a key electronic and steric handle for further functionalization. This compound (CAS No. 198203-94-0) emerges as a valuable, yet specific, building block within this paradigm. Its unique substitution pattern—a nitrile for versatile transformations, a fluorine for modulating physicochemical properties, and a methoxy group for electronic influence—makes it a molecule of significant interest.

This guide provides an in-depth technical overview of this compound, moving beyond a simple data sheet. It is designed for researchers, synthetic chemists, and drug development professionals, offering not just physical data but also the underlying scientific rationale for its characterization, handling, and synthetic application. We will explore its core properties, outline robust methodologies for its analysis, and discuss its potential as a strategic intermediate in the synthesis of complex, high-value molecules.

Section 1: Chemical Identity and Structural Elucidation

Positive identification is the bedrock of any chemical study. For this compound, a multi-faceted approach ensures absolute certainty of the material's identity before its inclusion in a synthetic workflow.

1.1 Core Identifiers

A compound is defined by a consistent set of internationally recognized identifiers. These should be cross-referenced to confirm the material in hand.

| Identifier | Value | Source(s) |

| CAS Number | 198203-94-0 | [1][2][3] |

| Molecular Formula | C₈H₆FNO | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzonitrile, 2-fluoro-3-methoxy- | [1] |

| MDL Number | MFCD09839223 | [2] |

1.2 Structural Representation and Verification Workflow

The arrangement of atoms dictates the molecule's reactivity and properties. The workflow for confirming this structure integrates its fundamental identifiers with empirical spectroscopic analysis.

Caption: Workflow for confirming the identity of this compound.

Section 2: Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage protocols. The data presented below is a synthesis of information from various suppliers and databases. It is crucial to note that while some properties are experimentally determined, others may be computed and should be treated as estimates until verified.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. | [1][2] |

| Physical Form | Solid | Often described as a solid or powder. | [4] |

| Boiling Point | ~227.2 °C at 760 mmHg | This value suggests low volatility under standard conditions. Purification by distillation would require vacuum. | [3][4] |

| Density | ~1.2 g/cm³ | Denser than water. | [3][4] |

| Flash Point | ~91.2 °C | Combustible. Avoid open flames and sparks. | [3][4] |

| XLogP3 | 1.7 | Indicates moderate lipophilicity and likely solubility in common organic solvents. | [1] |

| Storage Temperature | Room Temperature | Recommended to be stored sealed in a dry environment. | [4] |

Expert Insight: The absence of a consistently reported melting point is a notable data gap[3]. For a crystalline solid, the melting point is a primary indicator of purity. It is strongly recommended that researchers determine this value experimentally using a standard melting point apparatus. A sharp melting range would provide confidence in the material's purity, whereas a broad range would suggest the presence of impurities, necessitating further purification.

Section 3: Spectroscopic Characterization: A Methodological Approach

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected results and the experimental logic for acquiring them, reflecting a self-validating protocol.

3.1 Recommended Analytical Workflow

A multi-technique approach is essential for full characterization. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise atomic connectivity.

Caption: A standard workflow for the complete spectroscopic characterization of an organic compound.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (~6.8-7.5 ppm): Three protons on the aromatic ring will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

Aliphatic Region (~3.9 ppm): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

-

¹³C NMR: The carbon spectrum will show all 8 unique carbon atoms.

-

Key Resonances: The nitrile carbon (C≡N) will be downfield (~115-120 ppm), while the methoxy carbon (-OCH₃) will be upfield (~56 ppm). The aromatic carbons will appear between ~110-160 ppm, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atom (¹JCF, ²JCF, etc.).

-

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single resonance is expected, and its coupling to nearby protons (³JFH, ⁴JFH) in the proton-coupled spectrum will definitively confirm the fluorine's position on the aromatic ring.

3.3 Infrared (IR) Spectroscopy

This technique is excellent for identifying key functional groups.

-

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ . Its presence is a strong confirmation of the nitrile group.

-

Aromatic C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region is indicative of the carbon-fluorine bond.

3.4 Mass Spectrometry (MS)

For a definitive molecular weight confirmation, high-resolution mass spectrometry (HRMS) is the preferred method.

-

Expected Molecular Ion [M]⁺: The exact mass should be 151.0433 for the molecular formula C₈H₆FNO. Observing this mass with high accuracy (e.g., within 5 ppm) validates the elemental composition.

Section 4: Handling, Storage, and Safety

Proper handling is paramount for researcher safety and maintaining compound integrity.

-

Hazard Classification: this compound is classified as a hazardous substance. The primary warnings include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Personal Protective Equipment (PPE): Due to the noted hazards, the following PPE is mandatory:

-

Storage: The compound should be stored at room temperature in a tightly closed container in a dry, well-ventilated place.[4] This prevents hydrolysis and degradation.

-

First Aid Measures:

Section 5: Role and Potential in Synthetic Chemistry

This compound is a valuable intermediate precisely because its functional groups offer orthogonal reactivity, allowing for selective chemical transformations. Its isomers are known to be key precursors in the synthesis of pharmaceuticals and agrochemicals.[8][9]

5.1 Key Reactive Sites

The molecule's synthetic utility stems from three primary sites of reactivity:

-

The Nitrile Group: A highly versatile functional handle.

-

The Aromatic Ring: Can undergo further substitution reactions.

-

The Methoxy Group: Can potentially be cleaved to reveal a phenol.

Caption: Synthetic utility map showing potential transformations of this compound.

5.2 Application as a Pharmaceutical Precursor

The related compound, 2-Fluoro-3-methoxybenzaldehyde, is a known precursor for active pharmaceutical ingredients (APIs), including benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.[9] By analogy, this compound could serve a similar role, with the nitrile group being converted to an amine or carboxylic acid post-scaffold construction, providing a key vector for diversifying molecular structure in a drug discovery program.

References

-

PubChem. This compound. [Link]

-

ChemUniverse. This compound [P54509]. [Link]

-

Chemsrc.com. This compound Price. [Link]

-

PUREST CHEMICAL. 198203-94-0 | this compound 98%. [Link]

-

Alchem.Pharmtech. CAS 198203-94-0 | this compound. [Link]

-

PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. [Link]

Sources

- 1. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. China Customized 198203-94-0 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. biosynth.com [biosynth.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemimpex.com [chemimpex.com]

- 9. ossila.com [ossila.com]

The Strategic Application of 2-Fluoro-3-methoxybenzonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Importance of Strategic Molecular Scaffolding

In the landscape of contemporary drug discovery, the identification and utilization of versatile, high-value chemical building blocks are paramount to the efficient development of novel therapeutics. Among these, fluorinated aromatic compounds have garnered significant attention for their unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide focuses on one such strategic scaffold: 2-Fluoro-3-methoxybenzonitrile . We will delve into its core chemical attributes, synthesis, and, most critically, its application as a key intermediate in the synthesis of targeted therapeutics, providing field-proven insights for the discerning researcher.

Core Molecular Profile of this compound

This compound is a trifunctional aromatic compound that offers a compelling combination of reactive sites and modulating substituents. Its utility in medicinal chemistry is derived from the strategic interplay of its nitrile, fluoro, and methoxy groups.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| CAS Number | 198203-94-0 | [1] |

| Appearance | White to off-white solid/crystal | General Supplier Data |

| Canonical SMILES | COC1=CC=CC(=C1F)C#N | [1] |

| InChIKey | MTZXEJOKWAFGGH-UHFFFAOYSA-N | [1] |

The presence of a fluorine atom ortho to the nitrile group and meta to the methoxy group introduces specific electronic effects that are highly advantageous in drug design. Fluorine's high electronegativity can enhance binding affinity to target proteins, block metabolic oxidation at the adjacent position, and modulate the pKa of nearby functionalities, thereby improving oral bioavailability and metabolic stability.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms: A Protocol Grounded in Experience

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a classic and reliable method for the conversion of an aryl amine to an aryl nitrile. This transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Causality in Experimental Design: Why the Sandmeyer Reaction?

The Sandmeyer reaction is the preferred method for this synthesis due to its high efficiency and the ready availability of the starting material, 2-fluoro-3-methoxyaniline. The reaction mechanism involves the formation of an aryl radical, which is then trapped by the cyanide. This radical-nucleophilic aromatic substitution is particularly effective for introducing a nitrile group onto an aromatic ring.

Sources

A Technical Guide to 2-Fluoro-3-methoxybenzonitrile: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 2-Fluoro-3-methoxybenzonitrile (CAS No. 198203-94-0), a substituted aromatic nitrile of increasing interest in medicinal and materials chemistry. We will explore its core physicochemical properties, plausible synthetic routes, characteristic reactivity, potential applications, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Molecular Overview and Physicochemical Profile

This compound is a trifunctional aromatic compound featuring a nitrile group, a fluorine atom, and a methoxy group. This specific arrangement of substituents on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures.

The interplay between the substituents is key to its utility. The nitrile (-C≡N) and fluorine groups are both electron-withdrawing, which modulates the reactivity of the aromatic ring.[1][2] The methoxy group (-OCH₃), conversely, is an electron-donating group. This electronic push-pull dynamic influences the molecule's dipole moment, solubility, and reactivity in both nucleophilic and electrophilic substitution reactions.[3]

Core Properties

A summary of the key physicochemical properties is presented below. While experimental data for some parameters are not widely published, computed values and data from analogous compounds provide reliable estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [4] |

| Molecular Weight | 151.14 g/mol | [4] |

| CAS Number | 198203-94-0 | |

| Appearance | Solid | |

| IUPAC Name | This compound | |

| Boiling Point | 227.2 ± 25.0 °C (at 760 mmHg) | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

Spectroscopic Signature

While a definitive experimental spectrum is not publicly available, a theoretical spectroscopic profile can be reliably predicted based on the functional groups present.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets, or combinations thereof) will be dictated by coupling to the adjacent fluorine atom and other protons. A sharp singlet for the methoxy protons (-OCH₃) will appear in the upfield region, typically around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon is characteristically deshielded (δ 115-120 ppm). The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatics. The remaining aromatic carbons and the methoxy carbon will appear at their expected chemical shifts.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other key signals will include C-O stretching for the methoxy group (around 1250 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹).

Synthesis and Mechanistic Considerations

A logical synthetic approach would start from the readily available precursor, 2-fluoro-3-methoxyaniline.

Proposed Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine into a nitrile via a diazonium salt intermediate.[6]

Caption: Proposed synthetic workflow via Sandmeyer reaction.

Experimental Protocol Rationale:

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). Causality: This temperature control is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. Causality: CuCN acts as both the source of the cyanide nucleophile and a catalyst. The copper center facilitates the displacement of the dinitrogen gas (N₂), an excellent leaving group, allowing for the formation of the C-CN bond.

-

Purification: Following an aqueous workup to remove inorganic salts, the crude product is typically purified by extraction into an organic solvent, followed by column chromatography or recrystallization. Causality: These standard purification techniques are necessary to remove unreacted starting materials and any side products, such as the corresponding phenol that can form from the reaction of the diazonium salt with water.

Chemical Reactivity and Derivatization Potential

This compound is a versatile scaffold for further chemical modification. The three functional groups offer distinct handles for derivatization.

-

Nitrile Group Transformations: The nitrile is arguably the most versatile functional group. It can be:

-

Hydrolyzed to a carboxylic acid (2-fluoro-3-methoxybenzoic acid) under acidic or basic conditions. This transformation is fundamental for creating amide derivatives, which are prevalent in pharmaceuticals.[1]

-

Reduced to a primary amine ( (2-fluoro-3-methoxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a wide range of amine-based derivatives.[2]

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Aromatic Ring Substitution: The electron-withdrawing nature of the fluoro and nitrile groups deactivates the ring towards electrophilic aromatic substitution. However, the methoxy group is an ortho-, para-director.[3] The final substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the position ortho or para to the strong electron-withdrawing groups, should a suitable leaving group be present.[1]

Caption: Key derivatization pathways for this compound.

Applications in Research and Development

While specific examples citing this compound are emerging, its structural motifs are highly relevant in modern chemistry. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7][8]

Based on the applications of its close chemical relatives, this compound is an excellent candidate intermediate for:

-

Pharmaceutical Synthesis: As a building block for Active Pharmaceutical Ingredients (APIs). The related compound, 2-Fluoro-3-methoxybenzaldehyde, is used to synthesize benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.[9] It is highly probable that the nitrile analog serves a similar purpose in constructing nitrogen-containing heterocyclic cores common in kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of advanced herbicides and pesticides. The unique electronic properties of this molecule could be exploited to create new crop protection agents with improved efficacy and environmental profiles.[7]

-

Materials Science: Substituted benzonitriles are precursors to high-performance polymers and liquid crystals. The polarity and rigidity imparted by the fluoro and nitrile groups could be beneficial in creating novel materials with specific dielectric or thermal properties.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The available Safety Data Sheet (SDS) provides the primary source of hazard information.[10]

GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[10]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth with water and seek immediate medical attention.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound should be kept sealed in dry, room temperature conditions.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By understanding its synthesis, reactivity, and safety profile, researchers can effectively and safely utilize this compound as a valuable tool in the design and creation of novel chemical entities.

References

-

This compound. (n.d.). ChemUniverse. [Link]

-

198203-94-0 | this compound. (n.d.). Fluoropharm. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics - ACS Publications. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis of 3-fluoro-4-methoxybenzonitrile. (n.d.). PrepChem.com. [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014). ResearchGate. [Link]

-

Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]

-

2-Fluoro-3-methylbenzonitrile. (n.d.). PubChem. [Link]

-

Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]

-

A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine. (2023). Knowledge UChicago. [Link]

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-[(2-Fluorophenyl)methoxy]-3-methoxybenzonitrile. (n.d.). PubChem. [Link]

-

Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-fluoro-6-(p-methoxyphenoxy)benzonitrile. (n.d.). SpectraBase. [Link]

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

4-Fluoro-3-methoxybenzonitrile Properties. (n.d.). Mol-Instincts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ossila.com [ossila.com]

- 10. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

2-Fluoro-3-methoxybenzonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methoxybenzonitrile

Introduction

This compound (CAS No: 198203-94-0) is a key fluorinated building block in modern organic synthesis.[1][2] Its unique substitution pattern—featuring a nitrile group, a fluorine atom, and a methoxy group on an aromatic ring—provides multiple reactive sites for constructing complex molecular architectures. This versatility makes it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug design.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Core Synthetic Pathways: A Mechanistic and Practical Overview

The synthesis of this compound can be approached from several distinct strategic starting points. The most prevalent and scientifically robust methods include the Sandmeyer reaction starting from the corresponding aniline, the dehydration of an aldoxime derived from a benzaldehyde precursor, and nucleophilic aromatic substitution.

Pathway 1: The Sandmeyer Reaction from 2-Fluoro-3-methoxyaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amine into a wide range of functional groups, including nitriles.[3][4] This pathway utilizes the readily available starting material, 2-fluoro-3-methoxyaniline (CAS: 801282-00-8).[5][6]

Causality and Mechanism: The reaction proceeds in two critical stages:

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is kept cold to prevent premature decomposition and loss of N₂ gas.

-

Copper-Catalyzed Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. The reaction is believed to follow a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] A single electron is transferred from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas. This aryl radical then reacts with the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[7]

The choice of copper(I) cyanide is critical; it serves as both the source of the cyanide nucleophile and the catalyst for the radical process.

Logical Flow of the Sandmeyer Synthesis

Sources

- 1. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. 2-Fluoro-3-methoxyaniline | 801282-00-8 [sigmaaldrich.com]

- 6. 2-Fluoro-3-methoxyaniline | C7H8FNO | CID 22504666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

Spectroscopic Data for 2-Fluoro-3-methoxybenzonitrile: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Fluoro-3-methoxybenzonitrile (CAS No: 198203-94-0). Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[1] Its structural elucidation and purity assessment are critical for its application in pharmaceutical and materials science research. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk you through the essential spectroscopic data for this molecule, providing a framework for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct arrangement of a fluorine atom, a methoxy group, and a nitrile group on the benzene ring, gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Predicted ¹H NMR Data:

| Predicted Proton | Chemical Shift (δ) ppm | Multiplicity |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) |

| Aromatic Protons | 7.0 - 7.5 | Multiplet (m) |

Interpretation:

-

The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons, thus they are expected to appear as a singlet.

-

The three aromatic protons will show complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the nitrile and fluorine groups, along with the electron-donating effect of the methoxy group, will influence their precise chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Based on data for related benzonitrile derivatives, the following chemical shifts can be anticipated.[2]

| Predicted Carbon | Chemical Shift (δ) ppm |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Nitrile Carbon (-C≡N) | 115 - 120 |

| Aromatic Carbons | 110 - 160 |

| Carbon attached to Fluorine (C-F) | ~160 (doublet, due to C-F coupling) |

Interpretation:

-

The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

The nitrile carbon typically appears in a characteristic downfield region.

-

The aromatic carbons will have a range of chemical shifts influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Predicted ¹⁹F NMR Data:

| Predicted Fluorine | Chemical Shift (δ) ppm (vs. CFCl₃) |

| Aromatic Fluorine | -110 to -140 |

Interpretation:

-

A single resonance is expected for the fluorine atom in this compound.

-

The chemical shift will be influenced by the electronic environment of the aromatic ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is crucial for accurate structural determination.

Workflow for NMR Analysis:

Caption: A generalized workflow for FT-IR analysis using an ATR accessory.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and the software is running.

-

Clean the ATR crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

With the empty and clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 151. This corresponds to the molecular weight of this compound.

-

Major Fragments: While a specific experimental mass spectrum is not available, common fragmentation pathways for substituted benzonitriles can be predicted. These may include:

-

Loss of a methyl radical (•CH₃) from the methoxy group: [M - 15]⁺, m/z = 136

-

Loss of carbon monoxide (CO) from the methoxy group after rearrangement: [M - 28]⁺, m/z = 123

-

Loss of the nitrile group (•CN): [M - 26]⁺, m/z = 125

-

Loss of the fluorine atom (•F): [M - 19]⁺, m/z = 132

-

Interpretation:

The presence of a molecular ion peak at m/z 151 is the most critical piece of information for confirming the molecular weight. The fragmentation pattern, when compared with known fragmentation rules for aromatic compounds, provides further structural confirmation.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds.

Workflow for GC-MS Analysis:

Caption: A generalized workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL GC vial with a septum cap.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar column like DB-5ms) and temperature program to ensure good separation and peak shape.

-

Set the MS to operate in EI mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will travel through the GC column, and upon elution, it will enter the MS ion source.

-

The mass spectrometer will scan a range of m/z values to acquire the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, provides a robust and reliable method for its structural confirmation and purity assessment. While experimental data for this specific compound is not widely published, this guide offers a predictive framework based on established spectroscopic principles and data from analogous structures. The detailed experimental protocols provided herein serve as a practical resource for researchers to acquire high-quality data for this and other novel chemical entities.

References

Sources

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-3-methoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxybenzonitrile is a substituted aromatic nitrile of increasing interest in the fields of medicinal chemistry and materials science. Its unique combination of a fluorine atom, a methoxy group, and a nitrile moiety imparts specific physicochemical properties that can influence molecular interactions, metabolic stability, and synthetic utility. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in drug design, process development, and formulation.[1]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive publicly available experimental data, this document establishes a predictive framework based on its physicochemical properties and the known solubility of analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [2] |

| Molecular Weight | 151.14 g/mol | [2] |

| Appearance | Solid (usually) | [3] |

| Melting Point | 36 - 40 °C | [3] |

| Boiling Point | Approximately 240 - 250 °C | [3] |

| Density | Around 1.19 g/cm³ | [3] |

| XLogP3 | 1.7 | [2] |

Structural Features Influencing Solubility

The solubility of this compound is dictated by the interplay of its functional groups:

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents.

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can also accept hydrogen bonds, enhancing solubility in polar solvents.

-

Fluorine Atom (-F): The fluorine atom is highly electronegative, creating a dipole moment that can increase polarity. However, a single fluorine atom can also increase the overall lipophilicity of a molecule.[1]

Based on these features, a qualitative solubility profile can be predicted. The molecule possesses both polar and nonpolar characteristics, suggesting it will be soluble in a range of organic solvents. One supplier qualitatively notes that this compound is "soluble in common organic solvents like ethanol, ether" and "poorly soluble" in water.[3]

Predictive Analysis of Solubility

In the absence of direct experimental data, the principle of "like dissolves like" provides a foundational basis for predicting solubility.[4] Solvents with similar polarity to the solute are generally effective at dissolving it.

Predicted Solubility Trend:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can interact favorably with the nitrile and methoxy groups. Also expected in polar protic solvents like ethanol and methanol due to hydrogen bonding potential.

-

Moderate Solubility: Expected in nonpolar aromatic solvents like toluene, where pi-stacking interactions with the benzene ring can occur.[5]

-

Low Solubility: Expected in highly nonpolar aliphatic solvents such as hexane.

-

Poor Solubility: As confirmed by supplier data, the compound is expected to have low solubility in water due to the dominant hydrophobic character of the substituted benzene ring.[3]

For a more quantitative prediction, thermodynamic models and machine learning approaches can be employed.[6][7][8][9][10] These computational methods utilize thermodynamic cycles and extensive datasets of experimental solubility to estimate the solubility of new compounds.[6][8][9]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The two primary types of solubility measurements are equilibrium solubility and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[12][13]

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer or organic solvent in a microtiter plate and perform serial dilutions.

-

Precipitation Monitoring: Measure the turbidity of the solutions over time using a nephelometer, which detects light scattering caused by the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.[1]

Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the workflows for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Impact of Temperature on Solubility

The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature.[14] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[14] When planning experiments or chemical processes involving this compound, it is crucial to control and report the temperature at which solubility is determined.

Applications in Research and Development

A clear understanding of the solubility of this compound is vital for its application in several areas:

-

Drug Discovery: Solubility in both aqueous and organic media is a key determinant of a compound's suitability for biological screening and formulation. Poor solubility can hinder absorption and bioavailability.

-

Organic Synthesis: The choice of solvent for a chemical reaction depends on the solubility of the reactants.[15] Efficient dissolution ensures that the reactants are in the same phase, allowing for optimal reaction kinetics.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization and purification protocols. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Conclusion

While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in the public domain, a strong predictive framework can be established based on its physicochemical properties. This guide has outlined the key structural features that govern its solubility and provided a predicted solubility profile. More importantly, it has detailed the standard experimental methodologies that researchers can employ to determine precise equilibrium and kinetic solubility values. By following these protocols, scientists and drug development professionals can generate the critical data needed to effectively utilize this compound in their research and development endeavors.

References

-

Zhang, Y., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Abolghasemi, H., et al. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

St. John, P. C., et al. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Available at: [Link]

-

Unknown. (2022). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. Available at: [Link]

-

PubChem. (n.d.). Benzonitrile. Available at: [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Available at: [Link]

-

ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. Available at: [Link]

-

Unknown. (n.d.). benzonitrile. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Available at: [Link]

-

Unknown. (n.d.). III Analytical Methods. Available at: [Link]

-

ChemUniverse. (n.d.). This compound [P54509]. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Available at: [Link]

-

Unknown. (n.d.). 4-Fluoro-3-methoxybenzonitrile (CAS 243128-37-2) Properties. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylhexane. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid. Available at: [Link]

-

PubChem. (n.d.). Ethyl fluoroacetate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 2-Fluoro-3-Methoxy- | CAS 62071-96-3 | Structure, Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. chem.ws [chem.ws]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemrxiv.org [chemrxiv.org]

Discovery and history of 2-Fluoro-3-methoxybenzonitrile

An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile: Synthesis, Characterization, and Historical Context

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No. 198203-94-0) is a substituted aromatic nitrile, a class of compounds that serves as a cornerstone in the synthesis of a wide array of complex organic molecules.[1][2][3] Its structure, featuring a strategically positioned fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, offers multiple reactive sites for chemical modification. This trifunctional arrangement makes it a valuable intermediate in medicinal chemistry, agrochemical development, and materials science.

The incorporation of fluorine into organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Benzonitriles, in turn, are versatile precursors to amines, amides, carboxylic acids, and various heterocyclic systems.[5][6] The combination of these features in this compound underscores its importance as a sophisticated building block for creating novel, high-value compounds. This guide provides an in-depth exploration of its physicochemical properties, established synthetic protocols, and the historical context of its development within the broader field of organofluorine chemistry.

Historical Context: The Evolution of Organofluorine Chemistry

The "discovery" of a specialized compound like this compound is not a singular event but rather the culmination of over a century of advancements in organic and fluorine chemistry. The journey began long before the element fluorine was even isolated. Early milestones include the first synthesis of an organofluorine compound (benzoyl fluoride) in 1862 and the eventual isolation of elemental fluorine by Henri Moissan in 1886.[7][8]

The industrial-scale application of organofluorine chemistry began to accelerate during World War II with the Manhattan Project, which required materials resistant to highly corrosive uranium hexafluoride.[7][8] This era spurred the development of new fluorination techniques. For substituted benzonitriles, key advancements included:

-

The Halogen Exchange (Halex) Process: A foundational method where chlorine atoms on an aromatic ring are swapped for fluorine using alkali metal fluorides like KF. This became a workhorse for industrial production.[9]

-

Diazotization Reactions: The Balz-Schiemann reaction, involving the thermal decomposition of diazonium tetrafluoroborates, provided a reliable, albeit often lower-yielding, route to aryl fluorides.

-

Modern Catalytic Methods: The development of palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes has provided more precise and milder routes for constructing complex aromatic systems.

The synthesis of this compound relies on the application of these and other established organic transformations, representing a modern tool made possible by this rich history of chemical innovation.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the aromatic ring gives this compound distinct physical and spectroscopic properties. A comprehensive understanding of this profile is critical for its purification, handling, and characterization.

Core Properties

| Property | Value | Source |

| CAS Number | 198203-94-0 | [1][2][3] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from isomers[10][11] |

Spectroscopic Characterization

| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Methoxy Protons (-OCH₃) | δ 3.8 - 4.0 ppm (s, 3H) | Singlet for the three equivalent methyl protons, deshielded by the adjacent oxygen atom. |

| Aromatic Protons (Ar-H) | δ 7.0 - 7.6 ppm (m, 3H) | A complex multiplet pattern resulting from spin-spin coupling between the three aromatic protons and coupling to the ¹⁹F nucleus. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | Typical shift for a methoxy carbon attached to an aromatic ring. | |

| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller C-F couplings. | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | 2220 - 2240 cm⁻¹ | A strong, sharp absorption characteristic of the nitrile functional group. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 cm⁻¹ (asymmetric) | Strong absorption due to the C-O-C ether linkage. | |

| C-F Stretch | 1000 - 1100 cm⁻¹ | Strong absorption typical for an aryl-fluoride bond. |

Key Synthetic Methodologies

The synthesis of this compound is most efficiently achieved from its corresponding aldehyde, a common and reliable transformation in organic chemistry.[6] This approach leverages the readily available precursor, 2-Fluoro-3-methoxybenzaldehyde.[13]

Primary Synthetic Pathway: From 2-Fluoro-3-methoxybenzaldehyde

The conversion of an aldehyde to a nitrile is a robust two-step, one-pot process that proceeds through an oxime intermediate. This method is widely used due to its high efficiency and operational simplicity.[14]

Workflow Diagram: Aldehyde to Nitrile Conversion

Caption: Synthetic workflow from aldehyde to nitrile.

Step-by-Step Experimental Protocol:

-

Oximation:

-

To a solution of 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

-

If not using pyridine as the solvent, add a base like sodium acetate or triethylamine (1.5 - 2.0 eq) to neutralize the HCl salt.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Causality: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent proton transfers and elimination of water yield the aldoxime intermediate. The base is crucial to free the hydroxylamine from its hydrochloride salt.

-

-

Dehydration:

-

Once oxime formation is complete, the dehydrating agent is added directly to the reaction mixture. A common and effective choice is acetic anhydride (2.0 - 3.0 eq).

-

Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-6 hours, again monitoring by TLC for the disappearance of the oxime intermediate.

-

Causality: The dehydrating agent activates the oxime's hydroxyl group, turning it into a good leaving group. A subsequent E2-type elimination of water, often facilitated by the base present from the first step, generates the carbon-nitrogen triple bond of the nitrile.

-

-

Workup and Purification:

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water and stir to precipitate the crude product and quench excess anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove salts and water-soluble impurities.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by column chromatography on silica gel to yield pure this compound.

-

This self-validating protocol includes clear checkpoints (TLC monitoring) and a robust purification step to ensure the identity and purity of the final product.

Alternative Synthetic Strategies

While the aldehyde-to-nitrile pathway is the most direct, other classical methods for benzonitrile synthesis could be adapted, demonstrating the versatility of synthetic organic chemistry.

-

Sandmeyer Reaction: Starting from 2-fluoro-3-methoxyaniline, diazotization with nitrous acid followed by treatment with a copper(I) cyanide catalyst would yield the target nitrile. This is a powerful method for installing a nitrile group onto an aromatic ring.

-

Cyanation of an Aryl Halide: If 1-bromo-2-fluoro-3-methoxybenzene were available, a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ or KCN with a Pd catalyst and ligand) could form the C-CN bond.

-

Ammonoxidation of a Toluene Derivative: A more industrial-scale approach would involve the catalytic reaction of 2-fluoro-3-methylanisole with ammonia and oxygen at high temperatures, though this is less common for fine chemical synthesis.

Applications in Research and Drug Development

As a functionalized building block, this compound is an attractive starting point for synthesizing more complex molecules with potential biological activity. Its isomers and related fluorinated benzonitriles are key intermediates in various fields:

-

Pharmaceuticals: Isomers like 4-Fluoro-3-methoxybenzonitrile are used to develop anti-inflammatory and anti-cancer agents.[10] The structural motif is also found in precursors for drugs targeting neurological disorders.[11] The title compound is a logical candidate for similar discovery programs.

-

Agrochemicals: The stability and reactivity imparted by the fluoro and methoxy groups make such compounds valuable in creating effective and stable pesticides and herbicides.[10][11]

-

Materials Science: Fluorinated aromatic nitriles can be explored as components in the synthesis of advanced polymers, liquid crystals, and other materials where specific electronic and physical properties are required.[15]

Conclusion

This compound is a product of modern synthetic chemistry, its existence and accessibility built upon a long history of innovation in forming carbon-fluorine and carbon-nitrile bonds. While its own "discovery" is not marked by a singular publication, its identity and synthesis are firmly established through the principles of organic chemistry. Its primary synthetic route via the dehydration of 2-Fluoro-3-methoxybenzaldoxime is efficient and reliable. The unique combination of fluorine, methoxy, and nitrile functional groups makes it a highly valuable and versatile intermediate, poised for application in the ongoing development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- Berger, S., & Torssell, K. B. (2005). Synthesis of benzonitriles from substituted benzoic acid. U.S.

- Berger, S., & Torssell, K. B. (2003). Synthesis of benzonitriles from substituted benzaldehyde. U.S.

- Belaissaoui, A., et al. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(14), 2821–2831.

- Sharifi, T., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17937-17943.

- Gredicak, M., et al. (2019).

- Basappa, G. G., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(12), 1065-1083.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

- Henne, A. L., & Finnegan, W. G. (1995). Process for preparing fluorobenzonitriles. U.S.

-

Wikipedia. (2023). History of fluorine. Retrieved from [Link]

Sources

- 1. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 6. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. History of fluorine - Wikipedia [en.wikipedia.org]

- 9. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ossila.com [ossila.com]

- 14. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Fluoro-3-methoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Scaffold